BenchChemオンラインストアへようこそ!

Lingual antimicrobial peptide

Antimicrobial mechanism of action Prototheca mastitis Non-lytic killing

Lingual antimicrobial peptide (LAP) is a 64-amino acid, cysteine-rich β-defensin first isolated from bovine tongue epithelium. It belongs to the mammalian host defense peptide family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds that stabilize its β-sheet structure.

Molecular Formula
Molecular Weight
Cat. No. B1576180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLingual antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lingual Antimicrobial Peptide (LAP) Procurement Guide: Sourcing a Bovine β-Defensin with Defined Non-Lytic Activity


Lingual antimicrobial peptide (LAP) is a 64-amino acid, cysteine-rich β-defensin first isolated from bovine tongue epithelium [1]. It belongs to the mammalian host defense peptide family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds that stabilize its β-sheet structure [2]. LAP exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, functioning as a key effector of the innate immune system. Unlike many cathelicidins that act via rapid membrane lysis, LAP employs a non-lytic killing mechanism against certain pathogens, a feature with significant implications for targeted therapeutic development and selective procurement [3].

Why Generic β-Defensin or Cathelicidin Substitution Fails for LAP-Dependent Research Applications


Scientific and industrial users cannot simply interchange LAP with other bovine antimicrobial peptides like BMAP-28 or Bac5, despite their shared origin and broad antimicrobial classification. Direct comparative studies reveal that these three peptide classes kill the same pathogen (Prototheca spp.) with fundamentally different kinetics and mechanisms: BMAP-28 acts within 30–60 minutes via a lytic mechanism causing near-total ATP release and surface blebbing, while LAP requires 3–6 hours and acts via a non-lytic mechanism without detectable surface damage [1]. Furthermore, within the LAP peptide itself, antimicrobial activity is exquisitely dependent on the exact fragment; full-length LAP (1-64) and the N-terminal fragment LAP(1-26) exhibit no antimicrobial activity whatsoever, while the core fragment LAP(23-55) is the most potent, highlighting that sequence integrity is critical [2]. These data demonstrate that generic substitution based on peptide class alone is scientifically invalid and will compromise experimental reproducibility or therapeutic development programs.

Direct Comparative Evidence: LAP vs. BMAP-28, Bac5, and LAP Fragment-Specific Activity for Informed Procurement


LAP Exhibits Non-Lytic Killing Kinetics Distinct from the Lytic Mechanism of BMAP-28 Against Prototheca spp.

In a direct head-to-head comparison against the pathogenic algae Prototheca spp., LAP's mode of action is mechanistically distinct from the bovine cathelicidin BMAP-28. LAP achieves 70–90% killing but requires 3–6 hours at fourfold its MIC and causes no detectable surface damage, indicating a non-lytic mechanism. In contrast, BMAP-28 accomplishes complete sterilization within 30–60 minutes at its MIC, inducing near 100% release of cellular ATP and extensive surface blebbing typical of a lytic mechanism [1]. Circular dichroism studies further confirmed that BMAP-28's conformation changes upon interaction with algal membrane-mimicking liposomes, whereas LAP's conformation remains unaffected, reinforcing the fundamental mechanistic divergence [1].

Antimicrobial mechanism of action Prototheca mastitis Non-lytic killing

Core Fragment LAP(23-55) Demonstrates the Highest Antibacterial Potency and Ordered Structure Among LAP-Derived Peptides

Structure-function analysis of five overlapping LAP fragments revealed that the core fragment LAP(23-55) possesses the most potent antibacterial activity against S. aureus, L. monocytogenes, E. coli, and S. typhimurium, with the lowest MIC values among all tested fragments [1]. The full-length LAP(1-64) and the N-terminal fragment LAP(1-26) showed no detectable antimicrobial activity, proving that the N-terminus negates activity and that precise fragment selection is essential for functional performance [1]. Quantitatively, LAP(23-55) exhibited the highest ordered β-structure content, correlating structural integrity with antimicrobial potency [1].

Structure-activity relationship Peptide fragment screening β-defensin pharmacophore

Selectivity Window of LAP Fragments: Hemolytic and Cytotoxic Concentrations Exceed 6-Fold Above MIC for the Active Core

A critical parameter for therapeutic development is the selectivity window between antimicrobial activity and mammalian cell toxicity. For the most potent fragment, LAP(23-55), hemolysis and cytotoxicity were observed only at concentrations exceeding 6-fold the MIC, providing a quantifiable therapeutic index [1]. LAP(21-64) showed a narrower window, with toxicity above 3-fold MIC, while LAP(42-64) showed a similar >6-fold window to LAP(23-55). This differential selectivity profile enables informed fragment selection based on the safety margin required for a specific application [1].

Therapeutic index Hemolysis Cytotoxicity screening

Evidence-Backed Application Scenarios for LAP and Its Active Fragment in Antimicrobial Research and Development


Target-Selective Drug Development for Protothecal Mastitis and Non-Lytic Antimicrobial Therapies

Researchers developing therapies for bovine mastitis caused by Prototheca spp. should procure full-length LAP or its active fragment based on its demonstrated non-lytic mechanism, which kills the pathogen without surface damage, as shown by scanning electron microscopy [1]. This contrasts with the lytic activity of BMAP-28 and supports the design of drugs with reduced inflammatory responses from cellular debris release.

Structure-Activity Relationship (SAR) Studies Using the Defined LAP(23-55) Pharmacophore

For SAR and lead optimization programs, the LAP(23-55) fragment represents the minimal active core with the highest potency and structural order. This fragment serves as a validated starting point for medicinal chemistry campaigns aiming to design novel β-defensin-based antimicrobials, as it eliminates the inactive N-terminal region present in the full-length peptide [1].

In Vitro Selectivity Profiling and Therapeutic Window Assessment

Investigators conducting preclinical safety assessments can utilize LAP(23-55) or LAP(42-64) to benchmark antimicrobial peptides with a favorable therapeutic window (>6-fold selectivity). These fragments can serve as positive controls in hemolysis and cytotoxicity assays when screening new analogs or other AMP classes [1].

Veterinary Formulation Development for Bovine Innate Immunity Modulation

Given its natural role in bovine innate immunity and its inducible expression in mammary epithelial tissue during mastitis [2], LAP is a prime candidate for veterinary biologic formulations. Its non-lytic, slower-acting mechanism makes it suitable for sustained-release intramammary formulations, where rapid bacterial lysis could exacerbate inflammation.

Quote Request

Request a Quote for Lingual antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.